[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]urea
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Overview
Description
[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]urea is a synthetic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties
Preparation Methods
The synthesis of [(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]urea typically involves the reaction of 2-oxo-1H-quinoline-3-carbaldehyde with urea under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pH conditions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the quinoline ring is substituted with different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]urea has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has shown potential as an antimicrobial and antimalarial agent.
Medicine: Research is ongoing to explore its anticancer properties and its potential use in drug development.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]urea involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit the synthesis of nucleic acids in bacteria. In cancer cells, the compound may induce apoptosis by activating specific signaling pathways .
Comparison with Similar Compounds
[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]urea can be compared with other quinoline derivatives such as:
Chloroquine: Known for its antimalarial activity.
Quinoline N-oxide: Used in various oxidation reactions.
4-Hydroxy-2-quinolones: Known for their antimicrobial and anticancer properties
Properties
Molecular Formula |
C11H10N4O2 |
---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]urea |
InChI |
InChI=1S/C11H10N4O2/c12-11(17)15-13-6-8-5-7-3-1-2-4-9(7)14-10(8)16/h1-6H,(H,14,16)(H3,12,15,17)/b13-6+ |
InChI Key |
MFRBPLGUQXCBRT-AWNIVKPZSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)/C=N/NC(=O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)C=NNC(=O)N |
Origin of Product |
United States |
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